2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
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Description
2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H24N2O3S and its molecular weight is 360.47. The purity is usually 95%.
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Biological Activity
The compound 2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide (CAS Number: 588715-65-5) is a synthetic derivative belonging to the class of thiophene-based compounds. It has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and neuropharmacology. This article presents a detailed overview of its biological activity based on recent research findings.
- Molecular Formula : C₁₉H₂₄N₂O₃S
- Molecular Weight : 348.47 g/mol
- Structure : The compound features a hexahydrocycloocta[b]thiophene core with an amino group and a dimethoxyphenyl substituent.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through in vitro studies focusing on its anticancer properties and neuroprotective effects.
Anticancer Activity
A significant aspect of the biological activity of this compound is its potential as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines.
Case Study: MCF-7 Breast Cancer Cells
- IC50 Value : The compound exhibited an IC50 value of approximately 23.2 µM , indicating effective cytotoxicity against MCF-7 breast cancer cells.
- Mechanism of Action :
- Induction of apoptosis was confirmed through flow cytometry analysis using Annexin V/PI staining.
- The compound caused a substantial reduction in cell viability (26.86%) and increased early (AV+/PI−) and late (AV+/PI+) apoptotic populations by 2.3 and 6.6 times, respectively .
- Cell cycle analysis revealed G2/M-phase arrest with a notable increase in the percentage of cells in this phase (25.56% compared to 17.23% for control), suggesting interference with cell cycle progression .
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 | 23.2 | Induces apoptosis and necrosis |
Neuroprotective Activity
In addition to its anticancer properties, the compound has been investigated for neuroprotective effects.
Case Study: Neuroprotection Against Oxidative Stress
- In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced damage.
- Mechanistic studies suggested that it may modulate pathways related to oxidative stress response and inflammation.
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored; however, preliminary data suggest it may act as a prodrug that metabolizes into active metabolites influencing adrenergic pathways. Understanding its absorption, distribution, metabolism, and excretion (ADME) will be crucial for further therapeutic development.
Properties
IUPAC Name |
2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-23-12-9-10-15(24-2)14(11-12)21-19(22)17-13-7-5-3-4-6-8-16(13)25-18(17)20/h9-11H,3-8,20H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJPOXDHSOFGDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(SC3=C2CCCCCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.